2,3,5-Trimethylfuran

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2,3,5-Trimethylfuran and related compounds often involves the catalytic conversion of biomass-derived platform chemicals, such as 5-Hydroxymethylfurfural (5-HMF). This process is crucial for the sustainable production of furan derivatives from renewable resources. Studies highlight the conversion of carbohydrates to 5-HMF, a key intermediate in producing this compound and other value-added chemicals (Fan et al., 2019).

Molecular Structure Analysis

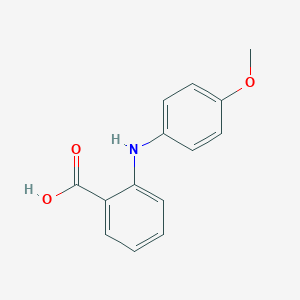

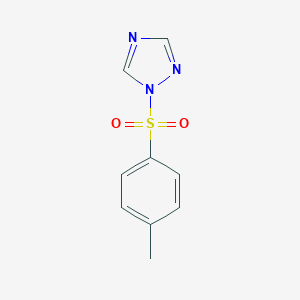

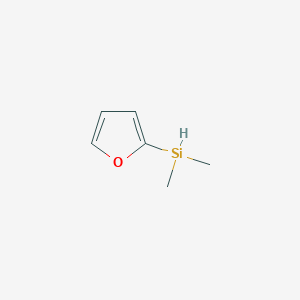

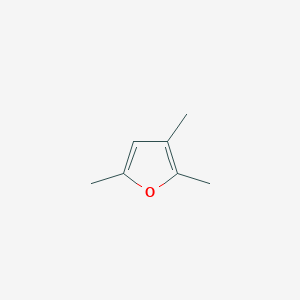

The molecular structure of this compound includes a furan ring with three methyl groups at the 2, 3, and 5 positions. This structure contributes to its chemical reactivity and properties. The understanding of its molecular structure is enhanced by examining the electronic structures of related furan compounds and their interaction with catalysts, as well as by exploring the synthesis mechanisms at the molecular level (Yoon & Solomon, 2007).

Chemical Reactions and Properties

This compound participates in various chemical reactions, leveraging its furan ring and methyl groups. It exhibits interesting reactivity patterns, such as participation in Diels-Alder reactions, which are significant for synthesizing complex organic molecules. The compound's chemical properties, including its reactivity in electrophilic substitution and potential for forming polymers, are areas of active research (Galkin & Ananikov, 2021).

Aplicaciones Científicas De Investigación

Atmospheric Chemistry : 2,3,5-TMF undergoes reactions with nitrate radicals (NO3) in the atmosphere. This reaction is a dominant removal pathway for these molecules at night, with lifetimes between 0.5 and 55 minutes for studied molecules, including 2,3,5-TMF (Al Ali et al., 2022).

Photoaffinity Labeling Probes : 2,3,5-TMF derivatives, like 3,4,5-trimethylfuran-2(5H)-one (TMB), have been used in the synthesis of probes for photoaffinity labeling, aiding in receptor identification and mode of action elucidation in biological systems (Pošta et al., 2016).

Nucleophilic Additions : Studies on the stereochemical course of nucleophilic additions of 2-trialkylsiloxyfurans to cyclic N-acyliminium ions reveal chemical interactions that are fundamental to organic synthesis (Martin & Corbett, 1992).

Synthetic Chemistry : 2-Trimethylsiloxyfuran undergoes a vinylogous Mannich-type reaction to produce γ-butenolide derivatives with high selectivity, demonstrating its utility in advanced synthetic chemistry (Akiyama et al., 2008).

Pyrolytic Chemistry : The compound 2,5-Dimethylene-2,5-dihydrofuran, related to 2,3,5-TMF, undergoes pyrolytic reactions to form cyclic dimers and trimers, indicating its potential in chemical synthesis and reactions under high-temperature conditions (Chen & Chou, 1992).

Seed Germination Inhibition : 3,4,5-trimethylfuran-2(5H)-one, a related compound to 2,3,5-TMF, has been found to inhibit seed germination, highlighting its potential role in agricultural and ecological studies (Pošta et al., 2018).

Antitumor Potential : Compounds like 3-Heptyl-3,4,6-trimethoxy-3H-isobenzofuran-1-one, structurally similar to 2,3,5-TMF, have been evaluated for their antitumor potential, indicating the broader impact of this class of molecules in medicinal chemistry (Rabacow et al., 2018).

Fuel Precursors : Studies have demonstrated the catalytic trimerization of 2-methylfuran, a related molecule, to produce diesel precursors, indicating potential applications in sustainable fuel development (Yati et al., 2015).

Higher Monosaccharides Synthesis : 2-(Trimethylsiloxy)furan, related to 2,3,5-TMF, has been used in synthesizing higher carbon sugars, demonstrating its utility in carbohydrate chemistry (Casiraghi et al., 1990).

Mecanismo De Acción

Target of Action

The primary target of 2,3,5-Trimethylfuran is the germination process of seeds . It has been found to significantly reduce the germination stimulatory activity of the highly active germination promoter, 3-methyl-2H-furo[2,3-c]pyran-2-one (karrikinolide; KAR 1), another smoke-derived compound .

Mode of Action

This compound interacts with its targets by inhibiting the germination process. It does this by reducing the stimulatory activity of karrikinolide, a compound known to promote seed germination . The exact molecular interactions are still under investigation.

Result of Action

The primary result of the action of this compound is the inhibition of seed germination . It significantly reduces the germination stimulatory activity of karrikinolide, thereby controlling the germination process.

Safety and Hazards

Propiedades

IUPAC Name |

2,3,5-trimethylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-5-4-6(2)8-7(5)3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXZFRUNHWKHEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10146923 | |

| Record name | Furan, 2,3,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10504-04-8 | |

| Record name | 2,3,5-Trimethylfuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10504-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furan, 2,3,5-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010504048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 2,3,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-Trimethylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029721 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the atmospheric fate of 2,3,5-trimethylfuran during nighttime?

A1: Research indicates that the reaction of this compound with nitrate radicals (NO3) is its dominant removal pathway during the night. [] This reaction contributes significantly to the compound's atmospheric lifetime, which has been estimated to be between 0.5 and 55 minutes. []

Q2: How does the presence of methyl groups influence the reaction rate of furan compounds with nitrate radicals?

A2: Studies comparing the rate coefficients of furan and various methylated furans, including this compound, with nitrate radicals reveal that the presence and number of methyl groups significantly impact the reaction rate. [] For instance, this compound exhibits a much faster reaction rate with nitrate radicals compared to furan. [] This suggests that the methyl substituents enhance the compound's reactivity towards atmospheric nitrate radicals.

Q3: Can this compound be used as a marker for bacterial growth in a diagnostic setting?

A3: Research suggests that this compound, along with other volatile organic compounds, could potentially serve as a marker for the presence and growth of Mycobacterium avium subsp. paratuberculosis (MAP) in cultures. [] Specifically, the concentration levels of this compound were found to be indicative of MAP cultures even before visible growth was apparent. [] This finding highlights the potential of volatile organic compound analysis, including the monitoring of this compound, for early and rapid diagnosis of bacterial infections like paratuberculosis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate](/img/structure/B83697.png)